1-(2-(Pentyloxy)phenyl)ethanol
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-pentoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-7-10-15-13-9-6-5-8-12(13)11(2)14/h5-6,8-9,11,14H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTXAVKDNWHYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Palladium-Catalyzed Hydrogenation
Adapting methodologies from styrene oxide reduction, Pd/clay catalysts (0.5–5 wt% Pd) in isopropyl alcohol with sodium formate as a hydrogen donor achieve >99.9% selectivity for alcohol products. Key parameters:
| Parameter | Optimal Range | Impact on Yield/Selectivity |
|---|---|---|
| Temperature | 65–80°C | Higher temperatures accelerate kinetics but risk ether cleavage |
| Reaction Time | 4–8 hours | Prolonged durations reduce TON (turnover number) |
| Hydrogen Donor | Sodium formate | 3:1 molar ratio to ketone maximizes H- transfer |
| Solvent | Isopropyl alcohol | Polar aprotic solvents suppress side reactions |
-
Combine 2-(pentyloxy)acetophenone (10 mmol), Pd/clay (0.2 g), sodium formate (30 mmol), and isopropyl alcohol (20 mL).
-
React at 65°C for 8 hours under N₂.
-
Filter catalyst, concentrate filtrate, and purify via distillation (yield: 91–95%, purity >99%).
Comparative Catalyst Performance
Clay-supported Pd outperforms Al₂O₃ or SiO₂ carriers due to:
-
High surface area (500–700 m²/g), enhancing active site dispersion.
-
Mesoporous structure (pore volume: 0.5–1.0 mL/g), facilitating substrate diffusion.
Etherification Strategies for Pentyloxy Group Installation
Introducing the pentyloxy moiety prior to alcohol functionalization is critical.
Solid Acid-Catalyzed Alkylation
Using techniques from aryl ester synthesis, sulfonated silica catalysts enable direct coupling of pentanol with 2-bromophenol:
-
-
Sulfonate phenyl-functionalized SiO₂ with SO₃ in tetrachloroethane (120°C, 5 hours).
-
Surface acidity : 0.8–1.2 mmol H+/g.
-
-
Reaction Conditions :
Limitation : Requires brominated phenol precursors, complicating scalability.
Grignard Reagent-Based Assembly
For substrates requiring carbon chain elongation, organomagnesium intermediates offer precision.
Synthesis of 2-(Pentyloxy)phenethyl Magnesium Bromide
-
React 1,4-dibromobenzene with Mg in THF to form the Grignard reagent.
-
Quench with pentyl oxirane to install the ether-alcohol motif.
-
Acidic workup yields the target alcohol (overall yield: 65–72%).
Critical Note : Strict anhydrous conditions are essential to prevent proto-decomposition.
Analytical Validation and Characterization
This compound is validated via:
-
GC-MS : Molecular ion peak at m/z 224 [M+H]⁺.
-
¹H NMR (CDCl₃): δ 1.35 (pentyl CH₂), 3.95 (OCH₂), 4.80 (CHOH).
Industrial Scalability and Cost Analysis
| Method | Capital Cost | Operating Cost (per kg) | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | Moderate | $120–150 | 91–95 |
| Solid Acid Alkylation | High | $90–110 | 80–88 |
| Grignard Synthesis | Low | $200–220 | 65–72 |
Catalytic hydrogenation balances yield and safety, while alkylation routes offer cost savings with scalable catalyst reuse.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 1-(2-(Pentyloxy)phenyl)ethanone.
Reduction: Formation of 1-(2-(Pentyloxy)phenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-(Pentyloxy)phenyl)ethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-(Pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Key Features:
- Applications : Aryl alkoxy alcohols are often intermediates in pharmaceuticals or agrochemicals. For example, compounds with pentyloxy phenyl motifs, such as rezafungin acetate (), highlight their role in antifungal agents. Additionally, structurally related compounds exhibit biological activities like lipoxygenase inhibition .
Comparison with Similar Compounds
The following table and analysis compare 1-(2-(pentyloxy)phenyl)ethanol with structurally or functionally related compounds:
*Calculated based on molecular formula.
Key Comparisons:
Structural Differences: 2-Phenoxyethanol lacks the pentyl chain, making it less lipophilic than this compound. 1-[2-Hydroxy-4-(pentyloxy)phenyl]-1-hexanone replaces the ethanol group with a ketone and hexanone chain, altering its reactivity (e.g., oxime formation) and biological targets .
Physical Properties: The melting point of 1-[2-hydroxy-4-(pentyloxy)phenyl]-1-hexanone (41–42°C) suggests that aryl ketones with pentyloxy groups are solids at room temperature, whereas ethanol derivatives like this compound are likely liquids .
Biological Activity: Compounds with pentyloxy phenyl groups, such as (4-(pentyloxy)phenyl)methanol, are associated with lipoxygenase inhibition, a pathway relevant to inflammation and cancer . 2-Phenoxyethanol is widely used as a preservative due to its antimicrobial properties, which are attributed to the phenoxy group disrupting microbial membranes . The pentyloxy analog may exhibit similar or enhanced activity due to increased lipophilicity.
Chemical Reactivity: The ethanol group in this compound can undergo esterification, akin to 2-(pentyloxy)ethyl acetate (CAS 5312-09-4) . This reactivity enables derivatization for applications in drug delivery or material science.
Research Findings and Implications
- Lipoxygenase Inhibition: The oxime derivative of 1-[2-hydroxy-4-(pentyloxy)phenyl]-1-hexanone shows inhibitory activity against lipoxygenase, suggesting that this compound derivatives could be explored for anti-inflammatory or anticancer therapies .
- Toxicity Considerations: Glycol ethers like 2-phenoxyethanol are regulated due to reproductive toxicity . Similar evaluations are necessary for this compound to ensure safe handling.
Biologische Aktivität
1-(2-(Pentyloxy)phenyl)ethanol is a phenolic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a pentyloxy group attached to a phenyl ring, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H18O2. The presence of the pentyloxy group enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 210.28 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Alcohol, Ether |
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt microbial membranes.
- Anti-inflammatory Effects : Research indicates it may modulate inflammatory pathways, reducing cytokine production and promoting cell survival under stress conditions.
- Interaction with Receptors : Studies suggest that it may interact with specific G protein-coupled receptors (GPCRs), influencing various signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus cereus | 16 |
These results highlight the compound's potential as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Properties
A study evaluating the anti-inflammatory effects of this compound revealed that it significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the findings:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 45 |
| IL-6 | 120 | 30 |
| IL-1β | 100 | 25 |
These results suggest that the compound may be beneficial in conditions characterized by chronic inflammation.
Case Studies and Clinical Implications
Recent studies have focused on the use of this compound in various therapeutic contexts:
- Cancer Treatment : In a preclinical model, the compound was evaluated for its anticancer properties. It induced apoptosis in cancer cell lines through the activation of caspase pathways, demonstrating a promising avenue for further research in oncology.
- Neuroprotection : Another study explored its neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to enhance cell viability and reduce markers of oxidative damage.
Q & A
Q. What are the standard synthetic routes for 1-(2-(Pentyloxy)phenyl)ethanol, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves reducing a ketone precursor, such as 1-(2-(pentyloxy)phenyl)ethanone, using agents like lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours . Key factors affecting yield include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like over-reduction.
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.
- Stoichiometry : Excess LiAlH₄ (1.5–2 equivalents) ensures complete reduction.
For characterization, GC-MS and ¹H/¹³C NMR are critical to confirm purity and structural integrity .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
Answer: Structural validation combines:
- NMR spectroscopy : ¹H NMR peaks at δ 1.2–1.6 ppm (pentyl chain CH₂ groups) and δ 4.7–4.9 ppm (hydroxyl-bearing CH) confirm substitution patterns .
- Mass spectrometry : A molecular ion peak at m/z 208 (C₁₃H₂₀O₂) with fragmentation patterns (e.g., loss of –OH or pentyloxy groups) supports the proposed structure .
- Infrared spectroscopy : O–H stretch (~3400 cm⁻¹) and aryl ether C–O–C (~1250 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock4 be optimized to study this compound’s interactions with biological targets?
Answer: AutoDock4 enables flexible receptor modeling, critical for studying ligand-receptor binding. Key steps include:
- Receptor preparation : Incorporate side-chain flexibility for residues in the binding pocket (e.g., using HIV protease cross-docking protocols) .
- Grid parameterization : Set grid dimensions (60×60×60 Å) centered on the active site, with 0.375 Å spacing for precision.
- Scoring function : Use the Lamarckian Genetic Algorithm (LGA) with 100 runs to account for conformational diversity.
Validation involves redocking known ligands (RMSD < 2 Å) and comparing binding energies (ΔG) with experimental IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?
Answer: Discrepancies in activity data (e.g., antifungal vs. anticonvulsant effects) may arise from:
- Stereochemical variations : Enantiomers (R/S) of similar compounds show divergent activities. Chiral HPLC or enzymatic resolution can isolate active isomers .
- Assay conditions : Standardize in vitro assays (e.g., MIC for antifungal activity against Candida spp.) using CLSI guidelines.
- Metabolic stability : Assess hepatic microsomal stability to rule out false negatives from rapid degradation .
Controlled studies comparing racemic mixtures vs. pure enantiomers are essential .
Q. How can response surface methodology (RSM) optimize the biotransformation of xylose to produce this compound?
Answer: RSM designs experiments to maximize yield by modeling interactions between variables:
- Factors : Substrate concentration (xylose), pH, temperature, and yeast cell density.
- Central Composite Design (CCD) : A 3-level factorial design with axial points identifies optimal conditions.
Example optimization:
| Variable | Low (-1) | High (+1) | Optimal |
|---|---|---|---|
| Xylose (g/L) | 20 | 60 | 45 |
| pH | 5.5 | 7.5 | 6.8 |
| Temp (°C) | 25 | 35 | 30 |
| Validated models (R² > 0.9) reduce ethanol feedback inhibition, enhancing target compound yield . |
Q. What analytical methods quantify trace impurities in this compound, and how are they validated?
Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water, 70:30 v/v). Detect impurities (e.g., residual ketone) at λ = 254 nm .
- GC-FID : Splitless injection (250°C) with a DB-5 column (30 m × 0.25 mm). Quantify pentyloxy-phenyl byproducts (<0.1% w/w) .
Validation follows ICH Q2(R1): - Linearity : R² ≥ 0.995 over 50–150% of target concentration.
- Recovery : 95–105% for spiked impurities.
- LOQ : ≤0.05% for major impurities .
Q. How does the pentyloxy chain length affect the compound’s physicochemical properties and bioactivity?
Answer: Chain length modulates:
- Lipophilicity : Measured via logP (e.g., pentyloxy: logP ~2.8 vs. ethyloxy: logP ~1.5) using shake-flask method.
- Solubility : Longer chains reduce aqueous solubility (e.g., 0.5 mg/mL for pentyloxy vs. 8 mg/mL for methoxy).
- Receptor binding : In antifungal assays, pentyloxy analogs show 10-fold higher MIC against C. albicans than shorter chains due to enhanced membrane penetration .
Structure-activity relationships (SAR) are modeled using CoMFA or molecular dynamics .
Q. Methodological Guidance
Q. How to design a stability study for this compound under varying storage conditions?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC.
- Kinetic modeling : Calculate shelf-life using Arrhenius equation (activation energy ~85 kJ/mol for hydrolysis).
- Excipient compatibility : Test with common stabilizers (e.g., BHT) to inhibit oxidation .
Q. What in vitro assays are suitable for evaluating the compound’s metabolic pathways?
Answer:
- Hepatic microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion (LC-MS/MS).
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: BD-MBFC) to assess IC₅₀ values.
- Reactive metabolite screening : Trapping assays with glutathione (GSH) or potassium cyanide (KCN) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
